molecular formula C14H11ClO2 B1596897 3-Chloro-3'-methoxybenzophenone CAS No. 32363-46-5

3-Chloro-3'-methoxybenzophenone

Cat. No. B1596897
CAS RN: 32363-46-5
M. Wt: 246.69 g/mol
InChI Key: LBADCHNQRBNLEH-UHFFFAOYSA-N
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Description

3-Chloro-3’-methoxybenzophenone is a chemical compound with the molecular formula C14H11ClO2 . It forms colorless crystals and is readily soluble in most organic solvents .


Synthesis Analysis

The synthesis of benzophenone compounds like 3-Chloro-3’-methoxybenzophenone can be achieved through the Friedel-Crafts reaction . This involves treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile .


Molecular Structure Analysis

The molecular structure of 3-Chloro-3’-methoxybenzophenone consists of a benzene ring substituted with a chloro group and a methoxy group . The empirical formula is C14H11ClO2 and the molecular weight is 246.69 .

Scientific Research Applications

Exposure to Benzophenone Derivatives and Reproductive Toxicity

A systematic review highlighted concerns regarding the reproductive toxicity of benzophenone-3 (BP-3), a structurally related compound to 3-Chloro-3'-methoxybenzophenone. It is commonly used as an ultraviolet filter in skincare and as a food additive. Research indicates that high levels of BP-3 exposure could be linked to reproductive effects in humans and animals, including changes in birth weight and gestational age in humans, and effects on egg production and hormone regulation in fish and rats. These findings suggest potential endocrine-disrupting effects of BP-3 (Ghazipura et al., 2017).

Metabolism and Endocrine-disrupting Activity

Another study focused on the metabolism of BP-3 by rat and human liver microsomes and its estrogenic and anti-androgenic activities. The research found that BP-3 is metabolized into various compounds, some of which show different levels of estrogenic activity. This study contributes to understanding how BP-3 and its metabolites might interact with endocrine systems (Watanabe et al., 2015).

Photochemistry of Related Compounds

Research into the photochemistry of related chloroacetophenones and benzoates reveals complex reactions under light exposure, which may have implications for the stability and reactivity of similar compounds, including 3-Chloro-3'-methoxybenzophenone. These findings could be relevant for the synthesis and application of such compounds in materials science and organic synthesis (Plíštil et al., 2006).

Dermal Absorption and Metabolism

A study on the disposition of benzophenone-3 after dermal administration in male rats provided insights into the bioavailability, metabolism, and tissue distribution of BP-3. Understanding the absorption and metabolic pathways of such compounds can inform their safe use in consumer products (Okereke et al., 1994).

Safety And Hazards

The safety data sheet for 3-Chloro-3’-methoxybenzophenone indicates that it is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

(3-chlorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBADCHNQRBNLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373980
Record name 3-Chloro-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3'-methoxybenzophenone

CAS RN

32363-46-5
Record name (3-Chlorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32363-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.2 mol of butyl-lithium (a suspension in ether, containing 1.8 mol/liter) is placed in a 500 cm3 flask; it is cooled to -20° C. and 37.4 g (0.2 mol) of meta-bromoanisole diluted with 50 cm3 of anhydrous ether are added dropwise; when the addition has ended, the mixture is stirred for 10 to 15 minutes at the same temperature and 15.7 g (0.1 mol) of meta-chlorobenzoic acid dissolved in the minimum amount of THF are added dropwise; the temperature is allowed to return to ambient temperature and the reaction mixture is stirred for 2 hours under these conditions; it is then poured onto water, the ether is decanted and the aqueous phase is extracted with ether; the combined ether phases are washed with sodium bicarbonate and then with water, dried, decolorised and concentrated in vacuo. 26 g of a solid melting at 52° C. are obtained.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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